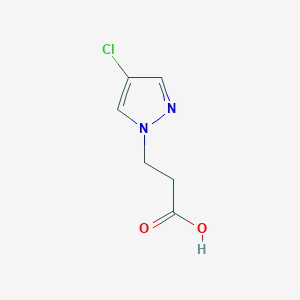

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

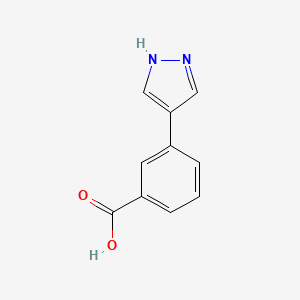

“3-(4-chloro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9ClN2O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(4-chloro-1H-pyrazol-1-yl)propanoic acid”, often involves reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes, and hydrazine monohydrochloride . More research is needed to provide a detailed synthesis pathway for this specific compound.Molecular Structure Analysis

The molecular structure of “3-(4-chloro-1H-pyrazol-1-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group. The pyrazole ring contains a chlorine atom at the 4th position .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole derivatives have been recognized for their pharmacological potential, particularly in antileishmanial and antimalarial treatments. A study has shown that certain hydrazine-coupled pyrazoles exhibit significant activity against Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These findings suggest that 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid could serve as a pharmacophore for developing new antileishmanial and antimalarial agents.

Antibacterial and Antifungal Properties

Pyrazoline derivatives, closely related to pyrazoles, have demonstrated a range of biological activities, including antibacterial and antifungal effects . This suggests that 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid may also possess similar properties, making it a candidate for developing new antimicrobial drugs.

Antiparasitic Effects

The structural motif of pyrazole is known to contribute to antiparasitic activity. Compounds containing the pyrazole ring have been identified as potential treatments for parasitic infections . This opens up possibilities for 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid to be explored as an antiparasitic agent.

Anti-inflammatory and Analgesic Applications

Indole derivatives, which share structural similarities with pyrazoles, have shown anti-inflammatory and analgesic activities . By extension, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid could be investigated for its potential to alleviate inflammation and pain.

Antioxidant Potential

Oxidative stress is implicated in various diseases, and compounds that can mitigate this stress are valuable. Pyrazoline derivatives have been reported to exhibit antioxidant properties , indicating that 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid might also serve as an antioxidant.

Cytotoxicity Against Cancer Cells

Some pyrazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines, such as HeLa and MCF-7 . This suggests a potential application of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid in cancer research, particularly in assessing its efficacy as an anticancer agent.

Future Directions

The future directions for “3-(4-chloro-1H-pyrazol-1-yl)propanoic acid” could involve further exploration of its synthesis, chemical properties, and potential applications. Given its structural similarity to other pyrazole derivatives, it may exhibit interesting biological activities that could be harnessed for therapeutic purposes .

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .

Pharmacokinetics

The molecular weight of the compound is 18861 , which suggests that it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit these effects .

properties

IUPAC Name |

3-(4-chloropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKQKQVXRVGXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426995 |

Source

|

| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913839-78-8 |

Source

|

| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)